1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrene moiety attached to an acetic acid derivative, which is further esterified with a 2,5-dioxo-1-pyrrolidinyl group
Preparation Methods
The synthesis of 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester typically involves the esterification of 1-pyreneacetic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions. The general reaction scheme is as follows:
- Dissolve 1-pyreneacetic acid and N-hydroxysuccinimide in an appropriate solvent.
- Add dicyclohexylcarbodiimide to the reaction mixture to activate the carboxylic acid group.
- Allow the reaction to proceed at room temperature or slightly elevated temperatures.
- Purify the product by recrystallization or chromatography.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 1-pyreneacetic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The pyrene moiety can participate in oxidation and reduction reactions, although these are less common for the ester itself.
Common reagents used in these reactions include amines for substitution, acids or bases for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester has several scientific research applications:
Chemistry: It is used as a fluorescent labeling reagent due to the pyrene moiety’s strong fluorescence. This makes it useful in studying molecular interactions and dynamics.
Biology: The compound can be used to label biomolecules such as proteins and nucleic acids, facilitating their detection and analysis in various biological assays.
Industry: The compound can be used in the development of advanced materials, including sensors and optoelectronic devices, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester largely depends on its application. In fluorescent labeling, the pyrene moiety absorbs light and emits fluorescence, allowing for the visualization of labeled molecules. In drug delivery, the ester bond can be hydrolyzed to release the active drug, with the rate of hydrolysis being influenced by the surrounding environment (e.g., pH, presence of enzymes).
Comparison with Similar Compounds
1-Pyreneacetic acid, 2,5-dioxo-1-pyrrolidinyl ester can be compared to other similar compounds such as:
9-Anthraceneacetic Acid, 2,5-Dioxo-1-Pyrrolidinyl Ester: Similar in structure but with an anthracene moiety instead of pyrene. It also serves as a fluorescent labeling reagent but with different photophysical properties.
2,5-Dioxo-1-Pyrrolidinyl 5-[4-(1,2,4,5-Tetrazin-3-yl)Benzylamino]-5-Oxopentanoate: Contains a tetrazine moiety and is used in bioorthogonal reactions for biological imaging and bioconjugation applications.
The uniqueness of this compound lies in its strong fluorescence and the specific applications it enables in various scientific fields.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-pyren-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-18-10-11-19(25)23(18)27-20(26)12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)22(15)21(13)14/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEIWFGMPXHGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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